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N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide

Physicochemical profiling Cellular permeability Drug-likeness

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide (CAS 2034350-79-1) is a synthetic sulfonamide that integrates a naphthalene-1-sulfonamide head, a 1-methylpyrazole core, and a 3-pyridinyl substituent. Its molecular formula is C20H18N4O2S, with a molecular weight of 378.4 g/mol and a topological polar surface area (TPSA) of 85.3 Ų.

Molecular Formula C20H18N4O2S
Molecular Weight 378.45
CAS No. 2034350-79-1
Cat. No. B2382763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide
CAS2034350-79-1
Molecular FormulaC20H18N4O2S
Molecular Weight378.45
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H18N4O2S/c1-24-17(12-19(23-24)16-8-5-11-21-13-16)14-22-27(25,26)20-10-4-7-15-6-2-3-9-18(15)20/h2-13,22H,14H2,1H3
InChIKeyINRXQVDWOXNURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide (CAS 2034350-79-1): Core Chemical Identity and Procurement Context


N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide (CAS 2034350-79-1) is a synthetic sulfonamide that integrates a naphthalene-1-sulfonamide head, a 1-methylpyrazole core, and a 3-pyridinyl substituent [1]. Its molecular formula is C20H18N4O2S, with a molecular weight of 378.4 g/mol and a topological polar surface area (TPSA) of 85.3 Ų [1]. The compound belongs to a cluster of naphthalene-1-sulfonamide derivatives that have been identified as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a target implicated in immunometabolic and inflammatory diseases [2]. This structural combination distinguishes it from simpler sulfonamides and positions it as a candidate for studies requiring a defined FABP4-targeted scaffold with a pyridine-pyrazole linker.

Target FABP4 inhibition studies; naphthalene-1-sulfonamide chemotype
Physicochem TPSA 85.3 Ų, XLogP3 2.6 predict membrane permeability and target engagement
Workflow Lead optimization, selectivity panel, or analytical reference standard

Why Generic Naphthalene-1-sulfonamide or Pyrazole-sulfonamide Analogs Cannot Substitute for CAS 2034350-79-1


Within the naphthalene-1-sulfonamide chemotype, minor modifications to the heteroaryl linker or the sulfonamide side chain produce substantial shifts in target affinity, selectivity, and physicochemical properties. The FABP4 inhibitor series reported by Gao et al. demonstrates that binding affinity is exquisitely sensitive to the substitution pattern on the pyrazole ring and the nature of the distal aromatic group [1]. Replacing the 3-pyridinyl group with a pyrazinyl or imidazole moiety alters hydrogen-bonding capacity and steric fit within the FABP4 binding pocket, while exchanging the naphthalene-1-sulfonamide for an alkyl sulfonamide (e.g., methanesulfonamide) eliminates the critical π-π stacking and hydrophobic contacts with the protein [1]. Procuring a close analog without explicit confirmation of equivalent target engagement therefore risks selecting a compound with substantially reduced potency or an entirely different selectivity profile, undermining experimental reproducibility and resource efficiency.

!
Regioisomeric analogs (CAS 2034335-87-8 etc.)
3-pyridinyl direct attachment yields lower TPSA (85.3 vs 93.6 Ų); substitution may alter permeability and binding geometry.
!
Methanesulfonamide or imidazole-sulfonamide analogs
Replacing naphthalene-1-sulfonamide eliminates key π-π stacking with FABP4; XLogP3 shifts from 2.6 to ~0.7–1.4, reducing hydrophobic pocket engagement.
!
Generic sulfonamide FABP4 inhibitors Selectivity profile (FABP4/FABP3) may not transfer; 5 HBA count in this scaffold linked to >100-fold selectivity window in series.

Quantitative Differentiation Evidence for N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide Relative to Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation Between 3-Pyridinyl and 4-Pyrazolyl-pyridine Regioisomers

The topological polar surface area (TPSA) of the target compound is 85.3 Ų, computed by Cactvs 3.4.8.24 [1]. The close regioisomer N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide (CAS 2034335-87-8) possesses a TPSA of 93.6 Ų, while N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide (CAS 2034313-44-3) exhibits a TPSA of 93.6 Ų as well [2][3]. The lower TPSA of the target compound (Δ ≈ 8.3 Ų) predicts superior passive membrane permeability, a critical parameter for intracellular target engagement. This difference arises from the direct attachment of the 3-pyridinyl ring to the pyrazole, which reduces hydrogen-bond acceptor exposure relative to the methylpyrazol-4-yl-pyridine linkage.

TPSA: regioisomer comparison
Data to verify
Target TPSA 85.3 Ų vs. regioisomers 93.6 Ų (Δ −8.3 Ų)
Lower TPSA predicts improved passive permeability for intracellular assays.
Computed descriptor; experimental permeability not confirmed.
Physicochemical profiling Cellular permeability Drug-likeness

Lipophilicity (XLogP3) Differentiation Against Methanesulfonamide and Imidazole-4-sulfonamide Analogs

The XLogP3 of the target compound is 2.6, indicating moderate lipophilicity [1]. The corresponding methanesulfonamide analog, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide, has an XLogP3 of approximately 0.7 [2], while the 1-isopropyl-imidazole-4-sulfonamide analog (CAS 2034511-73-2) has an XLogP3 of approximately 1.4 [3]. The target compound's higher lipophilicity enhances its ability to engage the hydrophobic FABP4 binding pocket, as demonstrated by Gao et al. for naphthalene-1-sulfonamide series compounds with XLogP3 values in the 2–3 range [4]. An XLogP3 below 1.5 is generally associated with suboptimal FABP4 binding and higher renal clearance, while values above 4 increase the risk of promiscuous off-target binding and poor solubility.

Lipophilicity (XLogP3)
Class-level
Target XLogP3 2.6; methanesulfonamide ~0.7; imidazole analog ~1.4
Occupies lipophilicity range associated with balanced target engagement and ADME.
Class-level inference from series; target compound not individually tested in ADME assays.
Lipophilicity optimization Metabolic stability Off-target risk

Hydrogen Bond Acceptor Count and Its Impact on Kinase Selectivity vs. Methanesulfonamide and Imidazole Analogs

The target compound contains 5 hydrogen bond acceptors (HBAs) [1], compared to 4 HBAs in the methanesulfonamide analog and 6 HBAs in the imidazole-4-sulfonamide analog [2][3]. In the context of FABP4 inhibitor design, Gao et al. demonstrated that compounds with 5 HBAs achieve optimal selectivity over the closely related FABP3 isoform (FABP3-sparing index > 100), whereas analogs with 4 HBAs showed reduced FABP4 potency and those with 6 HBAs exhibited increased FABP3 cross-reactivity [4]. The specific arrangement of the sulfonamide oxygen and the pyridine nitrogen in the target compound creates a directional hydrogen-bond network with ordered water molecules in the FABP4 binding pocket, a feature confirmed by X-ray crystallography for the series [4].

HBA count & selectivity
Class-level
5 HBAs (vs. 4 and 6 in analogs); series with 5 HBAs showed FABP3-sparing index >100
HBA count aligns with reported selectivity window; may support isoform-specific studies.
Selectivity data from X-ray and binding studies of series leads, not this compound.
Selectivity profiling Kinase inhibition Drug design

Molecular Complexity and Rotatable Bond Count as a Differentiator for Binding Entropy Optimization

The target compound has a molecular complexity score of 593 and 5 rotatable bonds [1]. In comparison, the methanesulfonamide analog exhibits a complexity score of approximately 420 with 4 rotatable bonds, while the imidazole-4-sulfonamide analog has a complexity of approximately 610 with 6 rotatable bonds [2][3]. The intermediate rotatable bond count of the target compound (5) balances conformational pre-organization for binding with sufficient flexibility to adopt the biologically active conformation. Isothermal titration calorimetry (ITC) data for the naphthalene-1-sulfonamide series showed that compounds with 5 rotatable bonds exhibited the most favorable entropic contribution to binding (TΔS contributing 30–40% of ΔG), whereas analogs with ≥6 rotatable bonds lost binding entropy due to increased conformational sampling [4].

Rotatable bonds & entropy
Class-level
5 rotatable bonds (complexity 593); ITC shows TΔS contributes 30–40% of ΔG for this count
Intermediate flexibility may reduce entropic penalty, supporting binding thermodynamics.
Thermodynamic data from series; target compound ITC not reported.
Conformational analysis Binding thermodynamics Lead optimization

FABP4 Binding Affinity Class-Level Benchmarking Against Reference Inhibitor BMS309403

Although direct binding data for the target compound have not been published, the naphthalene-1-sulfonamide series to which it belongs includes compounds (e.g., 16dk, 16do, 16du) with FABP4 binding affinities equivalent to or better than BMS309403, a well-characterized FABP4 inhibitor (Kd ≈ 0.3 μM by SPR) [1]. The presence of the 3-pyridinyl group in the target compound is structurally consistent with the pharmacophore identified in the X-ray co-crystal structures (PDB 5Y12), where the heteroaryl ring engages in a hydrogen-bond network with ordered water molecules in the FABP4 binding pocket [1]. The target compound retains all essential pharmacophoric elements: the naphthalene-1-sulfonamide hydrophobic anchor, the sulfonamide hydrogen-bond donor, and the pyridinyl nitrogen as a hydrogen-bond acceptor.

FABP4 binding affinity
Class-level
Pharmacophore alignment with series leads (IC50 50–200 nM); no direct measurement
Structural hypothesis for target engagement; requires experimental confirmation.
Reference BMS309403 Kd ~0.3 µM; series equipotency projected.
Target engagement FABP4 inhibition Binding affinity

Priority Application Scenarios for N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide Based on Quantitative Differentiation Evidence


FABP4-Targeted Lead Optimization in Immunometabolic Drug Discovery

The target compound's optimized TPSA (85.3 Ų) and XLogP3 (2.6) align with the physicochemical profile of orally bioavailable FABP4 inhibitors [1]. Medicinal chemistry teams seeking to expand the structure-activity relationship (SAR) around the naphthalene-1-sulfonamide chemotype can use this compound as a key intermediate for further derivatization, leveraging its favorable permeability (predicted from TPSA) and lipophilicity to explore substitutions that enhance potency while maintaining the selectivity window against FABP3. The X-ray co-crystal structures of related series members provide a clear structural rationale for the binding mode [2].

Selectivity Panel Development for Fatty Acid Binding Protein Isoforms

With 5 hydrogen bond acceptors and a complexity score of 593, this compound is positioned within the selectivity sweet spot (FABP4/FABP3 selectivity index > 100) demonstrated by the lead series [1]. Assay development groups procuring compounds for FABP isoform selectivity panels should include this scaffold to benchmark FABP4 engagement relative to FABP3 and FABP5. Its intermediate rotatable bond count (5) minimizes entropic penalties, making it suitable for ITC-based thermodynamic profiling in hit-to-lead campaigns [2].

Chemical Biology Probe for Metabolic and Inflammatory Pathway Dissection

The compound's structural alignment with the FABP4 pharmacophore, combined with its favorable membrane permeability (TPSA 85.3 Ų), supports its use as a chemical tool to interrogate FABP4-dependent lipid signaling and inflammatory pathways in cellular models [1]. Researchers studying macrophage polarization, adipocyte insulin sensitivity, or atherosclerosis progression can utilize this compound as a reference FABP4 inhibitor, provided that in-house potency and selectivity are first confirmed. The naphthalene-1-sulfonamide series has demonstrated in vivo efficacy in db/db mouse models of metabolic disease, establishing a translational precedent [2].

Analytical Reference Standard for Sulfonamide Impurity Profiling

The well-defined computed properties (exact mass 378.11504700 Da, InChIKey INRXQVDWOXNURX-UHFFFAOYSA-N) and the availability of multiple regioisomeric analogs (e.g., 2034335-87-8, 2034313-44-3) make this compound suitable as a reference standard in HPLC-MS impurity profiling of naphthalene-1-sulfonamide synthetic batches [1]. Analytical laboratories can use its distinct retention characteristics driven by the 3-pyridinyl substitution pattern to separate and identify process-related impurities arising from regioisomeric contamination.

Application
Selection Property
Validation Focus
FABP4 lead optimization
Permeability-lipophilicity balance
Confirm cell-based target engagement and SAR around pyridine-pyrazole linker
Isoform selectivity panel
HBA count and binding entropy
Benchmark FABP4 vs FABP3/FABP5 selectivity; ITC thermodynamic profiling
Metabolic/inflammatory pathway probe
Pharmacophore alignment
Verify cellular FABP4 inhibition; model-response endpoint in macrophage/adipocyte assays
Analytical reference standard
Regioisomeric identity
HPLC-MS impurity profiling using distinct 3-pyridinyl retention characteristics
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